2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a heterocyclic compound featuring a nicotinic acid backbone linked via a thioether bridge to a 2,5-dioxopyrrolidin-3-yl moiety substituted with an isobutyl group. Its molecular formula is C₁₃H₁₆N₂O₄S, with a molecular weight of 296.34 g/mol (derived from structural analogs in , and 7).
Properties
IUPAC Name |
2-[1-(2-methylpropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8(2)7-16-11(17)6-10(13(16)18)21-12-9(14(19)20)4-3-5-15-12/h3-5,8,10H,6-7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBLXNVFPCEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1-isobutyl-2,5-dioxopyrrolidin-3-yl thio compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with structurally related derivatives:
Key Observations :
- Lipophilicity : The isobutyl group in the target compound increases hydrophobicity compared to the unsubstituted analog (C₁₀H₈N₂O₄S, ), which may reduce aqueous solubility but improve membrane permeability .
- Hazard Profile : All analogs share irritant properties (Xi), necessitating precautions during handling (e.g., gloves, eye protection) .
Biological Activity
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring, a thiol group, and a nicotinic acid moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's reactivity.
- Thioether linkage : The presence of sulfur enhances the compound's interaction with biological targets.
- Nicotinic acid moiety : Known for its role in various biological processes, including neurotransmission.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nicotinic acid have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . This suggests that the incorporation of isobutyl and dioxopyrrolidine groups may enhance the antimicrobial efficacy of nicotinic acid derivatives.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Compounds with similar structural features have demonstrated varying degrees of cytotoxicity against human cancer cell lines. For example, derivatives were tested against HeLa and MCF-7 cells, showing IC50 values indicating moderate to high cytotoxicity . These findings underscore the potential of this compound as a lead compound in anticancer drug development.
The proposed mechanism of action for compounds like this compound often involves interaction with specific biological macromolecules. Molecular docking studies suggest that the compound may bind to target proteins involved in cell signaling pathways or microbial resistance mechanisms . This interaction could disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
